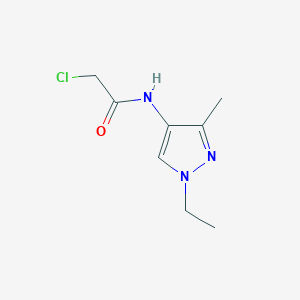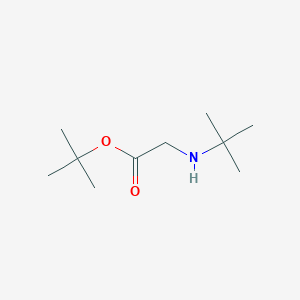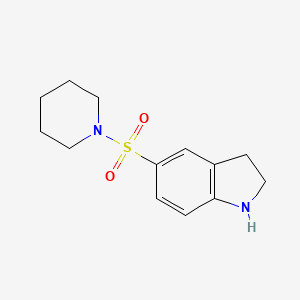![molecular formula C12H13N3 B1609561 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 89399-92-8](/img/structure/B1609561.png)
2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine typically involves multiple steps. One common method includes the reaction of this compound with 1,1’-Thiocarbonyldiimidazole in the presence of N-ethyl-N,N-diisopropylamine in chloroform at room temperature for 16 hours . This is followed by the addition of trans-1-(2-methoxyethyl)-4-phenylpyrrolidin-3-amine dihydrochloride, resulting in the desired product after further purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar multi-step organic reactions with stringent control over reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like chloroform and ethyl acetate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is primarily used in proteomics research . It serves as a building block for synthesizing more complex molecules and is used in various biochemical assays. Its unique structure makes it valuable for studying protein interactions and other biological processes.
Mécanisme D'action
The exact mechanism of action for 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is not well-documented. it is believed to interact with specific molecular targets and pathways involved in proteomics research. Further studies are needed to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbamate: This compound is similar in structure but has a carbamate group instead of an amine group.
Trans-1-(2-methoxyethyl)-4-phenylpyrrolidin-3-amine: Another structurally related compound used in similar research applications.
Uniqueness
2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is unique due to its specific structural configuration, which makes it particularly useful in proteomics research. Its ability to undergo various chemical reactions also adds to its versatility in scientific studies.
Propriétés
IUPAC Name |
2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-12-10-7-4-8-11(10)14-15(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBNLJXWVXGFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427860 | |
| Record name | 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89399-92-8 | |
| Record name | 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[4-(aminomethyl)benzyl]-N,N-diethylamine](/img/structure/B1609499.png)

